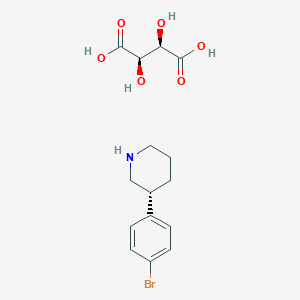

(R)-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate

Description

Properties

IUPAC Name |

(3R)-3-(4-bromophenyl)piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.C4H6O6/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;5-1(3(7)8)2(6)4(9)10/h3-6,10,13H,1-2,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m01/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHQQTCNHNIHQA-LDGFUSNJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C2=CC=C(C=C2)Br.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate typically involves multiple stepsThe final step involves the addition of the dihydroxysuccinate moiety under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

®-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction can produce an alcohol .

Scientific Research Applications

Chemistry

In chemistry, ®-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on cellular processes. It may serve as a model compound for investigating the interactions between small molecules and biological targets .

Medicine

In medicinal chemistry, ®-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance polymers and other advanced materials .

Mechanism of Action

The mechanism of action of ®-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain receptors or enzymes, while the piperidine ring can modulate the compound’s overall activity. The dihydroxysuccinate moiety may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Piperidine Derivatives with Aromatic Substitutions

(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate

3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine (MTEP)

Bromophenyl-Containing Compounds

2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole

2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

These oxadiazole derivatives highlight the importance of the 4-bromophenyl group in anti-inflammatory activity but differ fundamentally in core structure from the piperidine-based target compound.

Mechanistic Comparisons

- MTEP : Exhibits selective mGluR5 antagonism, reducing cocaine-seeking behavior in rodent models via glutamate modulation .

- Oxadiazole Bromophenyl Derivatives : Act via cyclooxygenase (COX) inhibition, similar to indomethacin .

- This compound : Mechanistic insights are speculative; its bromophenyl group may confer affinity for aromatic-binding receptors (e.g., serotonin or dopamine transporters), but empirical studies are lacking.

Biological Activity

(R)-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

- Chemical Formula : C11H14BrN

- Molecular Weight : 240.14 g/mol

- CAS Number : 1336754-69-8

The compound features a piperidine ring substituted with a bromophenyl group and a dihydroxysuccinate moiety, which is crucial for its biological activity.

The biological activity of (R)-3-(4-bromophenyl)piperidine is primarily attributed to its interaction with various biological targets. Compounds in the piperidine class often exhibit affinity for neurotransmitter receptors and enzymes involved in metabolic pathways.

Potential Targets:

- Neurotransmitter Receptors : Piperidine derivatives can modulate the activity of dopamine and serotonin receptors, potentially influencing mood and cognition.

- Enzymatic Inhibition : Similar compounds have shown inhibitory effects on enzymes such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms.

Antimicrobial Activity

A study evaluating the antimicrobial properties of piperidine derivatives found that certain substitutions enhance activity against Mycobacterium tuberculosis (M. tuberculosis). The minimum inhibitory concentrations (MICs) were determined for various derivatives, including those similar to (R)-3-(4-bromophenyl)piperidine.

| Compound | MIC against M. tuberculosis (µg/mL) | Reference |

|---|---|---|

| (R)-3-(4-bromophenyl)piperidine | 4-8 | |

| Standard Drug (Isoniazid) | 0.125 | |

| Other Piperidine Derivative | 2 |

Neuropharmacological Effects

Research has indicated that piperidine derivatives can exhibit anxiolytic and antidepressant-like effects in animal models. The modulation of serotonin and dopamine pathways is believed to underlie these effects.

Case Studies

-

Case Study on Antitubercular Activity :

- A series of piperidinothiosemicarbazones were synthesized and evaluated for their antitubercular activity. The study reported that compounds with structural similarities to (R)-3-(4-bromophenyl)piperidine exhibited significant inhibitory effects against resistant strains of M. tuberculosis.

- Results indicated that modifications at the C-6 position of the piperidine ring significantly influenced antimicrobial potency, with certain derivatives showing MIC values as low as 0.5 µg/mL against resistant strains .

- Neuropharmacological Evaluation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.